3-(2,6-Dimethoxyphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,6-dimethoxyphenyl group attached to the azetidine ring, along with a hydroxyl group at the 3-position of the azetidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with an appropriate azetidine precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethoxyphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(2,6-Dimethoxyphenyl)azetidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and phenyl ring play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Vinylazetidin-3-ol: Similar in structure but with a vinyl group instead of the 2,6-dimethoxyphenyl group.
3-Vinyloxetan-3-ol: Contains an oxetane ring instead of the azetidine ring.
Uniqueness
3-(2,6-Dimethoxyphenyl)azetidin-3-ol is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-8-4-3-5-9(15-2)10(8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
CDZQGWFXBVKKFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.